![molecular formula C11H11BrClFN2S B3012463 5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795506-45-4](/img/structure/B3012463.png)
5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" is a derivative of 1,3-thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative features a 3-chloro-2-fluorophenyl group and a methyl group attached to the thiazole ring, which may influence its chemical and physical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of thioureas with α-haloketones or α-halocarboxylic acids under Hantzsch thiazole synthesis conditions. For example, the paper titled "N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" describes the synthesis of a related compound using 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy could be employed, substituting the appropriate starting materials to introduce the 3-chloro-2-fluorophenyl group and the methyl group at the relevant positions on the thiazole ring.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the ring can significantly affect the molecule's electronic properties, such as the distribution of electron density and the potential for intramolecular interactions. For instance, the presence of electron-withdrawing groups, such as chloro and fluoro substituents, can impact the molecule's fluorescence properties, as seen in the study of 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles . The molecular structure of the compound would likely exhibit similar electronic characteristics due to the presence of the chloro and fluoro substituents.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The presence of an amino group in the thiazole ring can facilitate reactions with electrophiles, while the halogen substituents may be involved in nucleophilic substitution reactions. The paper on the synthesis of novel amine derivatives of pyridine illustrates how thiazole derivatives can be functionalized to create new compounds with potential anticancer activity. The chemical reactivity of "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" would be influenced by the specific substituents present on the thiazole ring and could be explored for the development of new pharmaceuticals or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents can alter these properties significantly. For example, the study of a fumaric acid salt of a fluorinated piperidine derivative provides insights into the compound's thermal stability and phase transitions, which are important for its practical applications. Similarly, the physical and chemical properties of "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" would need to be characterized through techniques such as differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) to understand its behavior under different conditions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- This compound has been synthesized through processes involving precursors such as 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, leading to the formation of related thiazol-2-amines. These compounds have been structurally characterized using various spectroscopic methods like IR, NMR, and mass spectrometry (Uwabagira, Sarojini, & Poojary, 2018).
Antimicrobial Activity
- Similar thiazole derivatives have shown significant in vitro antibacterial and antifungal activities. The synthesis involves precursors reacting under specific conditions, followed by testing against various microbial strains (Dengale et al., 2019).
Photo-degradation Analysis
- The photo-degradation behavior of structurally related thiazole-containing compounds has been studied. This research provides insights into the stability and degradation pathways of such compounds under photo-irradiation, which is crucial for their potential applications (Wu, Hong, & Vogt, 2007).
Biological Activity
- Certain thiazol-2-amines have been explored for their biological activities, including antipsychotic and anticonvulsant effects. These studies involve the synthesis and characterization of the compounds, followed by testing their activities against specific biological targets (Kaur, Saxena, & Kumar, 2010).
Propriétés
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2S.BrH/c1-6-9(16-11(14)15-6)5-7-3-2-4-8(12)10(7)13;/h2-4H,5H2,1H3,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMYGVYCSBKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C(=CC=C2)Cl)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

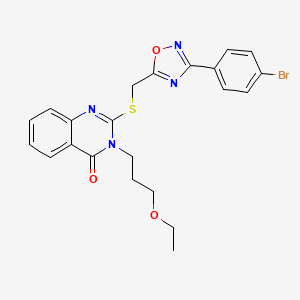
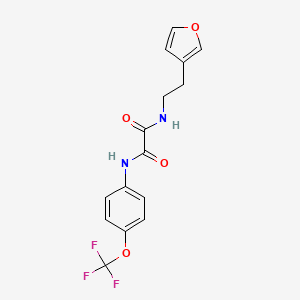
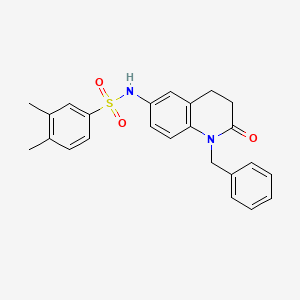
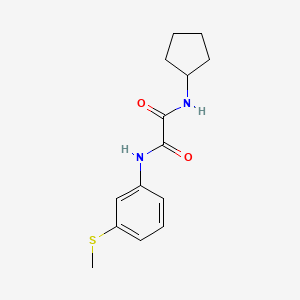
![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)
![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)


![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)
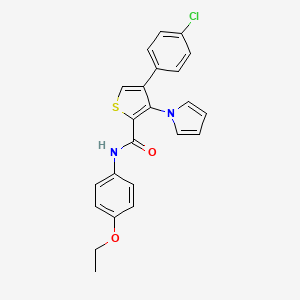

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)
![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)
